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molecular formula C13H14O5 B8499448 Ethyl alpha-formyl-1,3-benzodioxole-5-propanoate CAS No. 72716-70-2

Ethyl alpha-formyl-1,3-benzodioxole-5-propanoate

Cat. No. B8499448
M. Wt: 250.25 g/mol
InChI Key: MPWATBGBEKGSJA-UHFFFAOYSA-N
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Patent
US07666659B2

Procedure details

First 2.0 g of 606 NaH was suspended in 30 ml of THF and the suspension solution was cooled to 0° C. Then, 6.0 g of ethyl 3-(3,4-methylenedioxyphenyl)-propionate (purity: 92.1% by weight) was dissolved in 20 ml of THF and added dropwise to the suspension solution prepared above. After 4 ml of ethyl formate was added at 0° C., the solution was returned to room temperature and stirred for a further 20 minutes. The reaction solution was heated to 40° C. and stirring was further continued. About 30 minutes after heating, gas generation was observed. After completion of gas generation, the reaction solution was analyzed by HPLC (Column: LiChrosphere 100 PR-8(E), 250 mm×4.0 mm I.D., manufactured by Merck Ltd., Mobile phase: an aqueous solution of phosphate/potassium dihydrogenphosphate: acetonitrile=1:1, flow rate: 1 ml/minute, detection wavelength: 210 nm, column temperature: 30° C.), it was observed that raw materials remained. Then, 1 g of NaH and 4 ml of ethyl formate were added to the reaction solution and stirred at 40° C. Gas generation started again and completed in about 15 minutes. As the reaction solution was analyzed again, the raw materials were observed to still remain. Then, 1 g of NaH and 4 ml of ethyl formate were added to the reaction solution. After completion of gas generation, the reaction solution was analyzed again. Since the raw materials were observed to slightly remain, further 1 g of NaH and 8 ml of ethyl formate were added to the reaction solution. Since the raw materials were observed to completely disappear, the reaction was terminated. After pH was adjusted to 7 to 8 with hydrochloric acid, ethyl acetate was added to perform extraction. Mineral oil contained in NaH was removed by a separatory funnel in accordance with a liquid-separatory operation. The obtained ethyl acetate layer was concentrated to obtain 4.75 g of the titled compound as an orange oil. The chemical purity, as analyzed in accordance with the process of Example 1, was 80.20% by weight.
[Compound]
Name
606
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
6 g
Type
reactant
Reaction Step Eight
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight
Quantity
4 mL
Type
reactant
Reaction Step Nine
Name
phosphate potassium dihydrogenphosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
1 g
Type
reactant
Reaction Step Eleven
Quantity
4 mL
Type
reactant
Reaction Step Eleven
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
Quantity
1 g
Type
reactant
Reaction Step Thirteen
Quantity
4 mL
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]1[O:11][C:10]2[CH:9]=[CH:8][C:7]([CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:6][C:5]=2[O:4]1.[CH:19](OCC)=[O:20].P([O-])([O-])([O-])=O.P([O-])(O)(O)=O.[K+]>C1COCC1.C(#N)C>[CH:19]([CH:13]([CH2:12][C:7]1[CH:8]=[CH:9][C:10]2[O:11][CH2:3][O:4][C:5]=2[CH:6]=1)[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[O:20] |f:0.1,4.5.6|

Inputs

Step One
Name
606
Quantity
2 g
Type
reactant
Smiles
Step Two
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
8 mL
Type
reactant
Smiles
C(=O)OCC
Step Four
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Eight
Name
Quantity
6 g
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)CCC(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Nine
Name
Quantity
4 mL
Type
reactant
Smiles
C(=O)OCC
Step Ten
Name
phosphate potassium dihydrogenphosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].P(=O)(O)(O)[O-].[K+]
Step Eleven
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4 mL
Type
reactant
Smiles
C(=O)OCC
Step Twelve
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4 mL
Type
reactant
Smiles
C(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for a further 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise to the suspension solution
CUSTOM
Type
CUSTOM
Details
prepared above
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was heated to 40° C.
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
About 30 minutes after heating
Duration
30 min
CUSTOM
Type
CUSTOM
Details
30° C.
STIRRING
Type
STIRRING
Details
stirred at 40° C
WAIT
Type
WAIT
Details
completed in about 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the reaction was terminated
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extraction
CUSTOM
Type
CUSTOM
Details
was removed by a separatory funnel in accordance with a liquid-separatory operation
CONCENTRATION
Type
CONCENTRATION
Details
The obtained ethyl acetate layer was concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(=O)C(C(=O)OCC)CC1=CC2=C(C=C1)OCO2
Measurements
Type Value Analysis
AMOUNT: MASS 4.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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